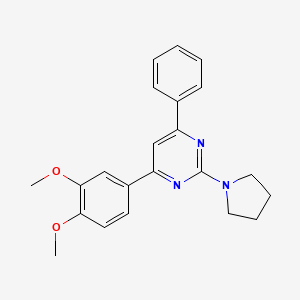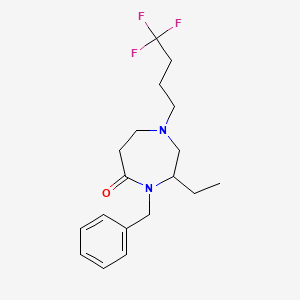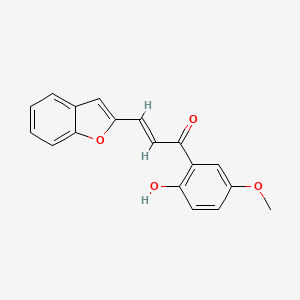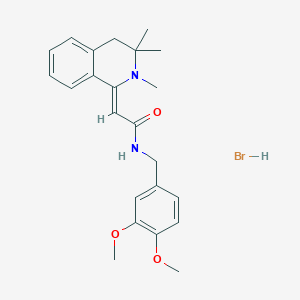
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidine derivative has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
科学研究应用
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to protect against neuronal damage and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to improve cognitive function and memory in animal models.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. This compound has been shown to inhibit the activity of various protein kinases, including Aurora A kinase and cyclin-dependent kinase 4. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to cell death.
In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress. This compound may exert its neuroprotective effects through its antioxidant properties and its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various protein kinases. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress, improve cognitive function and memory, and modulate various signaling pathways involved in cell survival and death.
实验室实验的优点和局限性
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and other polar solvents, which can limit its use in certain experimental settings. This compound can also be expensive to synthesize, which can limit its availability for some researchers.
未来方向
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved anticancer activity and selectivity. In pharmacology, further studies are needed to elucidate the mechanism of action of this compound in neurodegenerative diseases and to determine its potential as a therapeutic agent. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and to elucidate the downstream effects of kinase inhibition. Overall, this compound has shown promising results in various scientific research fields and has the potential to be a valuable tool for further research.
合成方法
The synthesis of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine involves the condensation of 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and ammonium acetate to obtain the final product. The yield of this compound is typically high, and the purity can be improved through recrystallization or chromatography.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-26-20-11-10-17(14-21(20)27-2)19-15-18(16-8-4-3-5-9-16)23-22(24-19)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJEFQKVNNZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)




![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)